molecular formula C12H26O2Si B14211342 Trimethyl({6-[(prop-2-en-1-yl)oxy]hexyl}oxy)silane CAS No. 821017-90-7

Trimethyl({6-[(prop-2-en-1-yl)oxy]hexyl}oxy)silane

Cat. No.: B14211342
CAS No.: 821017-90-7
M. Wt: 230.42 g/mol
InChI Key: DPMSUEBEMMCRBK-UHFFFAOYSA-N
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Description

Trimethyl({6-[(prop-2-en-1-yl)oxy]hexyl}oxy)silane is an organosilicon compound with the molecular formula C12H26O2Si. This compound is characterized by the presence of a trimethylsilyl group attached to a hexyl chain, which is further connected to an allyloxy group. Organosilicon compounds like this one are widely used in various fields due to their unique chemical properties, such as thermal stability and resistance to oxidation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl({6-[(prop-2-en-1-yl)oxy]hexyl}oxy)silane typically involves the reaction of hexyl alcohol with allyl chloride to form 6-[(prop-2-en-1-yl)oxy]hexanol. This intermediate is then reacted with trimethylchlorosilane in the presence of a base, such as triethylamine, to yield the final product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

    Reaction Time: 12-24 hours

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant flow rates, is common.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), to form corresponding epoxides or alcohols.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) to convert the allyloxy group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the allyloxy group, where nucleophiles like halides or amines replace the allyloxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA; room temperature to 40°C

    Reduction: LiAlH4; anhydrous ether or THF; 0°C to room temperature

    Substitution: Halides, amines; solvents like DCM or acetonitrile; room temperature

Major Products

    Oxidation: Epoxides, alcohols

    Reduction: Alcohols

    Substitution: Halides, amines

Scientific Research Applications

Chemistry

In chemistry, Trimethyl({6-[(prop-2-en-1-yl)oxy]hexyl}oxy)silane is used as a precursor for the synthesis of various organosilicon compounds. It serves as a building block in the preparation of siloxane polymers and other silicon-based materials.

Biology

In biological research, this compound is used in the modification of biomolecules to enhance their stability and bioavailability. It is also employed in the development of silicon-based drug delivery systems.

Medicine

In the medical field, this compound is investigated for its potential use in the synthesis of silicon-containing pharmaceuticals. These compounds often exhibit improved pharmacokinetic properties compared to their carbon-based counterparts.

Industry

Industrially, this compound is used in the production of coatings, adhesives, and sealants. Its ability to form stable bonds with various substrates makes it valuable in the manufacturing of durable and resistant materials.

Mechanism of Action

The mechanism of action of Trimethyl({6-[(prop-2-en-1-yl)oxy]hexyl}oxy)silane involves its interaction with various molecular targets, primarily through the formation of silicon-oxygen bonds. These interactions can lead to the stabilization of reactive intermediates, enhancement of molecular stability, and modification of surface properties. The pathways involved often include:

    Silicon-oxygen bond formation: Enhances stability and resistance to degradation

    Surface modification: Improves adhesion and compatibility with different materials

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilane: (CH3)3SiH

    Triethylsilane: (C2H5)3SiH

    Trimethylsilyl chloride: (CH3)3SiCl

    Allyloxytrimethylsilane: (CH3)3SiOCH2CH=CH2

Uniqueness

Trimethyl({6-[(prop-2-en-1-yl)oxy]hexyl}oxy)silane is unique due to its specific structure, which combines the properties of both allyloxy and hexyl groups with a trimethylsilyl moiety. This combination imparts distinct chemical reactivity and stability, making it suitable for specialized applications in various fields, including materials science and pharmaceuticals.

Properties

CAS No.

821017-90-7

Molecular Formula

C12H26O2Si

Molecular Weight

230.42 g/mol

IUPAC Name

trimethyl(6-prop-2-enoxyhexoxy)silane

InChI

InChI=1S/C12H26O2Si/c1-5-10-13-11-8-6-7-9-12-14-15(2,3)4/h5H,1,6-12H2,2-4H3

InChI Key

DPMSUEBEMMCRBK-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OCCCCCCOCC=C

Origin of Product

United States

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